N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
Overview
Description
N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a pyrrolidine ring, a nitro group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the substituted phenylamine, which is then subjected to acylation with 2-methylbenzoyl chloride to form the corresponding amide. The nitro group is introduced via nitration, and the pyrrolidine ring is incorporated through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and pyrrolidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide: shares structural similarities with other benzamide derivatives and pyrrolidine-containing compounds.
Benzamides: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrrolidine derivatives: Widely used in drug discovery due to their versatile chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-17-7-2-3-10-21(17)25(31)27-20-9-6-8-19(16-20)26-24(30)18-11-12-22(23(15-18)29(32)33)28-13-4-5-14-28/h2-3,6-12,15-16H,4-5,13-14H2,1H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRCZKYZRSGJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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